![molecular formula C26H46NO5P B14190704 Undecyl [(4-nitrophenoxy)methyl]octylphosphinate CAS No. 850878-95-4](/img/structure/B14190704.png)
Undecyl [(4-nitrophenoxy)methyl]octylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecyl [(4-nitrophenoxy)methyl]octylphosphinate is a complex organic compound characterized by its unique structural features It contains a phosphinate group, an undecyl chain, and a nitrophenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of undecyl [(4-nitrophenoxy)methyl]octylphosphinate typically involves multiple steps. One common method includes the reaction of undecylphosphinic acid with 4-nitrophenol in the presence of a suitable coupling agent. The reaction conditions often require a controlled temperature and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Undecyl [(4-nitrophenoxy)methyl]octylphosphinate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phosphinate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphinate compounds.
Aplicaciones Científicas De Investigación
Undecyl [(4-nitrophenoxy)methyl]octylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of undecyl [(4-nitrophenoxy)methyl]octylphosphinate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phosphinate group can also participate in binding interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline
- Undecylenic acid
Uniqueness
Undecyl [(4-nitrophenoxy)methyl]octylphosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications and interactions that are not commonly observed in similar compounds.
Propiedades
Número CAS |
850878-95-4 |
|---|---|
Fórmula molecular |
C26H46NO5P |
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
1-nitro-4-[[octyl(undecoxy)phosphoryl]methoxy]benzene |
InChI |
InChI=1S/C26H46NO5P/c1-3-5-7-9-11-12-13-14-16-22-32-33(30,23-17-15-10-8-6-4-2)24-31-26-20-18-25(19-21-26)27(28)29/h18-21H,3-17,22-24H2,1-2H3 |
Clave InChI |
SCOJGAKGUBJKRO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOP(=O)(CCCCCCCC)COC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


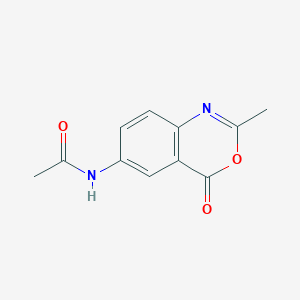
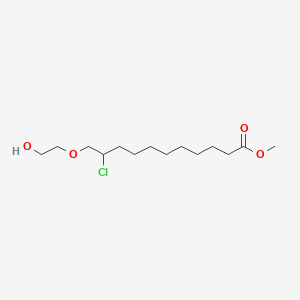
![N-[3-(Diethylamino)butyl]thiourea](/img/structure/B14190641.png)
![11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid](/img/structure/B14190642.png)

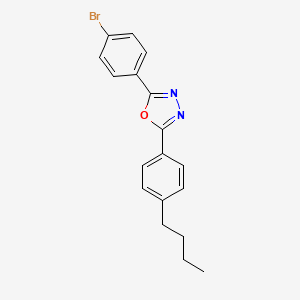
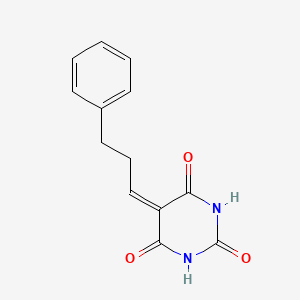
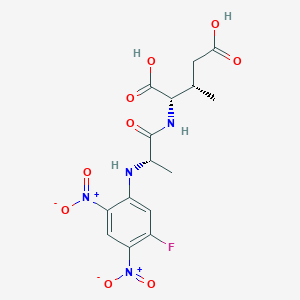
![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)
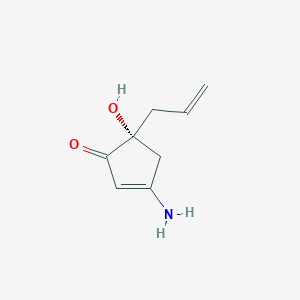
![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)

![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
![Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B14190717.png)
